molecular formula C9H13NO2 B12871354 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one

3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one

Cat. No.: B12871354
M. Wt: 167.20 g/mol
InChI Key: IGDSEUZRPWUCCT-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with the corresponding amine, followed by cyclization to form the cyclopentapyrazole ring.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents (such as dichloromethane or acetonitrile) and base-catalyzed cyclization.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel ring systems.

      Biology and Medicine: Research may focus on its potential as a bioactive compound, including pharmacological studies.

      Industry: Applications in materials science or as intermediates for other compounds are possible.

  • Mechanism of Action

    • The exact mechanism of action for this compound remains an area of ongoing research.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C9H13NO2

    Molecular Weight

    167.20 g/mol

    IUPAC Name

    1-ethoxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-3-one

    InChI

    InChI=1S/C9H13NO2/c1-2-12-9-7-5-3-4-6(7)8(11)10-9/h6-7H,2-5H2,1H3

    InChI Key

    IGDSEUZRPWUCCT-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=NC(=O)C2C1CCC2

    Origin of Product

    United States

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